

# 6-Bromo-2,3,4-trifluorobenzoic acid CAS 530145-53-0

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## Compound of Interest

Compound Name: **6-Bromo-2,3,4-trifluorobenzoic acid**

Cat. No.: **B2880835**

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An In-Depth Technical Guide to **6-Bromo-2,3,4-trifluorobenzoic acid** (CAS 530145-53-0)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Bromo-2,3,4-trifluorobenzoic acid**, a highly functionalized aromatic compound crucial for advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document elucidates the compound's properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

## Core Introduction: The Strategic Importance of a Poly-functionalized Intermediate

**6-Bromo-2,3,4-trifluorobenzoic acid** is a synthetic building block whose value lies in the strategic placement of its functional groups. The trifluorinated benzene ring provides unique electronic properties, enhances lipophilicity, and improves metabolic stability in bioactive molecules—qualities highly sought after in pharmaceutical and agrochemical design. The presence of both a bromine atom and a carboxylic acid group offers orthogonal handles for a wide array of chemical transformations, such as cross-coupling reactions and amide bond formations. This poly-functional nature makes it an exceptionally versatile intermediate for constructing complex molecular architectures.<sup>[1][2]</sup>

Its primary utility is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of advanced polymers and coatings where its fluorinated structure imparts enhanced thermal stability and chemical resistance.<sup>[1]</sup>

## Chemical Structure

Caption: Chemical Structure of **6-Bromo-2,3,4-trifluorobenzoic acid**.

## Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods.

Property	Value	Source(s)
CAS Number	530145-53-0	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrF <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	254.99 g/mol	<a href="#">[1]</a>
Appearance	White powder or yellowish-orange solid	<a href="#">[1]</a>
Purity	≥ 95%	<a href="#">[1]</a>
Solubility	Soluble in various organic solvents	<a href="#">[2]</a>
Storage Conditions	Store at 0 - 8 °C, sealed in a dry environment	<a href="#">[1]</a> <a href="#">[2]</a>

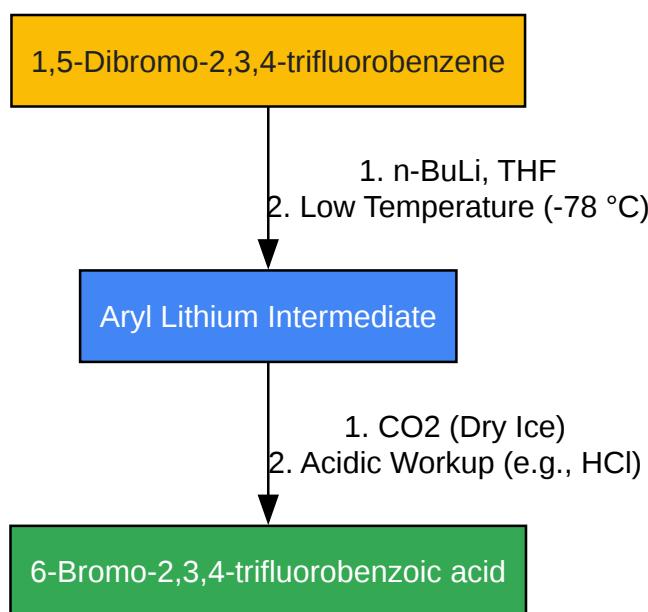
Note: Specific data like melting point and boiling point are not consistently available across public datasheets, suggesting variability based on purity. Researchers should perform their own characterization.

## Synthesis and Purification Strategy

### Retrosynthetic Analysis & Plausible Pathway

While specific, peer-reviewed synthesis procedures for **6-Bromo-2,3,4-trifluorobenzoic acid** are not readily available in the provided search results, a logical synthetic route can be proposed based on established organometallic chemistry. The structure suggests a retrosynthetic disconnection at the carboxylic acid group. A common and effective method for introducing a carboxylic acid group onto an aromatic ring is the carboxylation of an organometallic intermediate, such as an organolithium or Grignard reagent.

The likely precursor for this synthesis is 1,5-dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5).<sup>[3]</sup> The synthesis would proceed via a selective halogen-metal exchange, followed by quenching with an electrophilic carbon dioxide source.



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Caption: Proposed synthesis workflow for the target compound.

## Rationale for Experimental Choices

- Starting Material: 1,5-dibromo-2,3,4-trifluorobenzene is selected due to the differential reactivity of the two bromine atoms. The bromine at the 5-position is sterically less hindered and flanked by fluorine atoms, making it susceptible to selective metal-halogen exchange.
- Reagent: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for halogen-metal exchange at low temperatures.
- Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent.
- Carboxylation: Solid carbon dioxide (dry ice) serves as a cheap, efficient, and readily available electrophile for carboxylation.

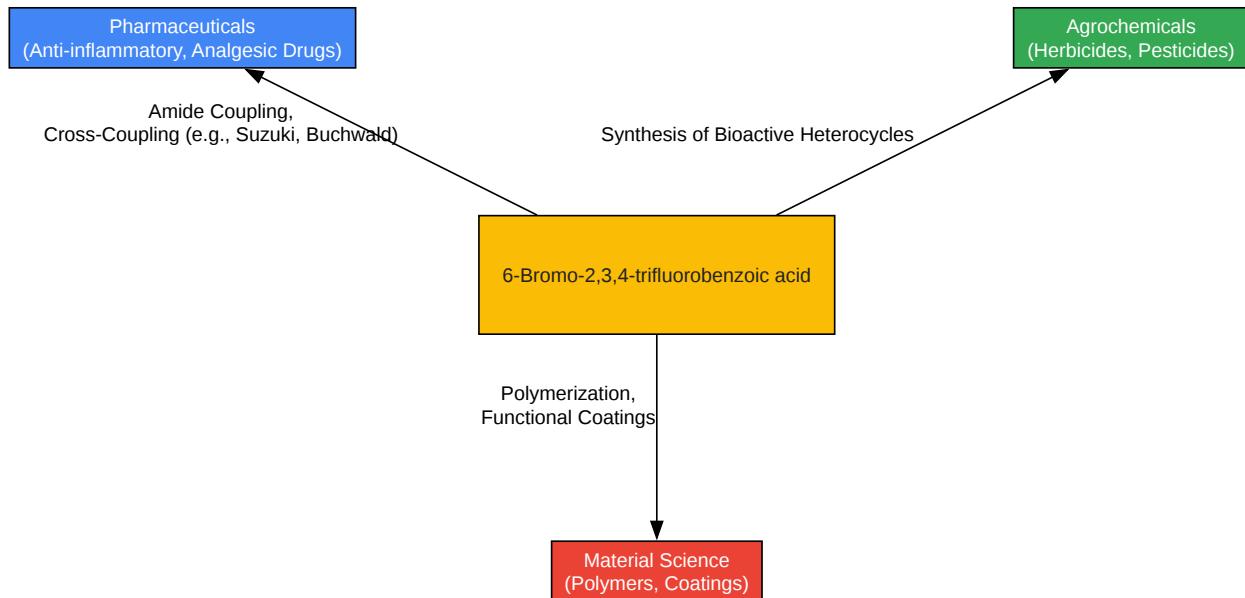
- Workup: An acidic workup is essential to protonate the resulting carboxylate salt to yield the final benzoic acid product.

## Step-by-Step Experimental Protocol (Hypothetical)

- Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
- Reactant Preparation: Dissolve 1,5-dibromo-2,3,4-trifluorobenzene (1.0 eq) in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
- Carboxylation: In a separate flask, crush an excess of dry ice. Carefully and rapidly transfer the organolithium solution via cannula onto the crushed dry ice. The reaction is exothermic and will cause the CO<sub>2</sub> to sublime.
- Quenching and Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.[\[4\]](#)

## Applications in Synthesis: A Versatile Building Block

The true utility of **6-Bromo-2,3,4-trifluorobenzoic acid** is demonstrated by its application as a versatile intermediate in multiple high-value sectors.[\[1\]](#)[\[2\]](#)

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Caption: Key application pathways for the title compound.

- Pharmaceutical Development: The compound is a crucial starting material for novel therapeutic agents. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. The trifluoro substitution pattern enhances the drug-like properties of the final molecule.[\[1\]](#)
- Agrochemicals: In agrochemical synthesis, it is used to design potent and selective herbicides and pesticides.[\[1\]](#)[\[2\]](#) The fluorinated core can fine-tune the lipophilicity and binding affinity of the active ingredient to its biological target, improving efficacy.[\[2\]](#)
- Material Science: The compound is incorporated into advanced materials. When used in polymers, the fluorinated aromatic ring can significantly increase thermal stability, chemical inertness, and hydrophobicity, leading to high-performance plastics and coatings.[\[1\]](#)

## Safety, Handling, and Storage

Proper handling of **6-Bromo-2,3,4-trifluorobenzoic acid** is critical. Although a comprehensive toxicological profile is not available, data from structurally similar compounds suggests it should be handled as a hazardous substance.

## GHS Hazard Information

Based on safety data for related trifluorobenzoic acids, the following classifications are likely applicable.[\[5\]](#)[\[6\]](#)

Hazard Class	Statement
Skin Corrosion/Irritation	H315: Causes skin irritation.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.
Specific target organ toxicity (single exposure)	H335: May cause respiratory irritation.

## Recommended Precautionary Measures

Category	Precautionary Statements
Prevention	P261: Avoid breathing dust. P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves, eye protection, and face protection.
Response	P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

- Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

- Storage: Store in a cool (0-8 °C), dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][7]
- Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

## Conclusion

**6-Bromo-2,3,4-trifluorobenzoic acid** stands out as a high-value, versatile chemical intermediate. Its unique combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a performance-enhancing trifluorinated ring makes it an enabling tool for innovation in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and handling is paramount for researchers looking to leverage its full potential in creating next-generation molecules and materials.

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